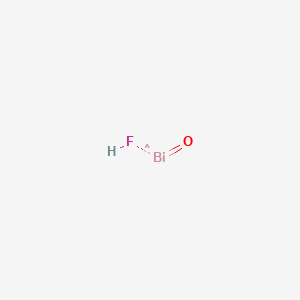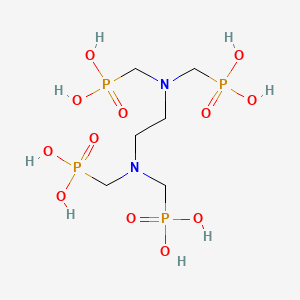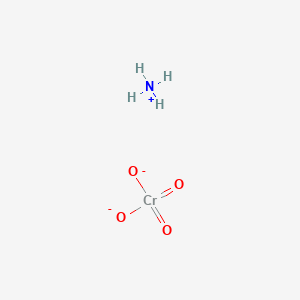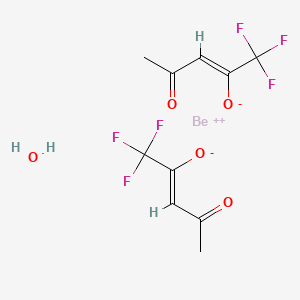
BISMUTH OXYFLUORIDE
Overview
Description
Bismuth oxyfluoride (BiOF) is a compound that belongs to the family of bismuth oxyhalides. It is a white, odorless, and non-toxic powder that is insoluble in water. BiOF has attracted significant attention in recent years due to its unique properties and potential applications in various fields, including photocatalysis, optoelectronics, and biomedicine.
Scientific Research Applications
Energy Storage : Bismuth oxyfluoride is explored for its potential in energy storage applications, particularly as a positive electrode material in lithium batteries. Studies demonstrate that compounds like BiOF and BiO 0.5s F 2, synthesized through soft chemistry, show promise for such applications (Bervas et al., 2006). Additionally, this compound impregnated CMK-3 nanocomposites exhibit higher capacity and cycling stability when used as cathodes in lithium-ion batteries (Ni et al., 2018).
Optical Materials : Modifications in the stoichiometry of this compound can alter its optical and photochemical properties. For example, the this compound BiTe3O7F, with altered stoichiometry between Bi3+ and Te4+ ions, demonstrates potential for multifunctional optical applications due to its modified band gap and enhanced photocatalytic activities (Cai et al., 2020).
Photocatalysis : this compound/bismuth oxyiodide/graphene oxide nanocomposites have been synthesized, showing excellent photocatalytic activities in the degradation of pollutants under visible-light irradiation. These composites could be significant for environmental cleanup and renewable energy applications (Fu et al., 2018).
Organic Synthesis : Bismuth compounds, including this compound derivatives, are increasingly utilized as catalysts in organic synthesis, replacing more toxic and corrosive materials. For instance, bismuth triflate has been successfully tested as a Lewis acid catalyst (Gaspard-Iloughmane & Roux, 2004).
Safety and Hazards
The safety data sheet for Bismuth Oxyfluoride indicates that it may be corrosive to metals, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future scope in the development of BiOF-based materials is vast. They have been recognized for their potential in photocatalytic applications . There is a growing interest in developing new BiOF compounds and approaches to overcome challenges such as limited bioavailability in physiological environments . The control of electron–phonon coupling in BiOF materials enables opportunities such as stable solid-state white lighting, and the possibilities of exploiting the strong coupling found in bipolarons for quantum technologies .
Mechanism of Action
Target of Action
Bismuth oxyfluoride (BiOF) primarily targets photocatalytic applications . It is a semiconductor that has been used for environmental remediation-based photocatalytic applications . The compound’s primary targets are organic pollutants, which it degrades into non-toxic products .
Mode of Action
This compound interacts with its targets through a process known as photocatalysis . Under the irradiation of visible light or UV light, oxygen in the air is directly used as an oxidant under normal reaction conditions, and organic pollutants in wastewater can be degraded into H2O and CO2 . This process is facilitated by the unique layered structure and superior photocatalytic activity of BiOF .
Biochemical Pathways
The biochemical pathway involved in the action of BiOF is the photocatalytic degradation pathway . In this pathway, BiOF absorbs light energy to generate electron-hole pairs. These pairs then participate in redox reactions that lead to the degradation of organic pollutants into non-toxic products .
Pharmacokinetics
The bioavailability of biof in a given system can be influenced by factors such as its synthesis method and the presence of dopants or surface modifications .
Result of Action
The result of BiOF’s action is the degradation of organic pollutants into non-toxic products . This makes it an effective tool for environmental remediation, particularly in the treatment of wastewater . Additionally, BiOF exhibits unique functionalities inherent to their high two-dimensional anisotropies and single-crystalline natures .
Action Environment
The action, efficacy, and stability of BiOF can be influenced by various environmental factors. For instance, the photocatalytic activity of BiOF can be affected by the intensity and wavelength of the light source . Additionally, the presence of certain gases in the reaction environment, such as O2 and CF4, can influence the composition and crystallization of BiOF films .
Properties
InChI |
InChI=1S/Bi.FH.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECHSVSVQOKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiFHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314407 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.986 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [Chem Service MSDS] | |
| Record name | Bismuth oxyfluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9563 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13520-72-4 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the basic chemical formula for bismuth oxyfluoride?
A1: this compound can be represented by the general formula BiOxF3-2x, where 'x' can vary, leading to different stoichiometries and properties. []
Q2: What are some common morphologies observed in synthesized this compound materials?
A2: Research has demonstrated the synthesis of this compound in various morphologies, including nanosheets, nanorods, and cubic or octahedral particles. The choice of synthesis route, including the solvent and heating method, influences the final morphology. [, ]
Q3: How does the presence of oxygen influence the electrochemical activity of bismuth fluoride in lithium-ion batteries?
A3: Studies indicate that even a relatively small amount of oxygen substitution in bismuth fluoride can significantly enhance its electrochemical activity. While bismuth fluoride (BiF3) is expected to undergo conversion to bismuth metal (Bi°) and lithium fluoride (LiF) during lithiation, bismuth oxyfluorides (BiOF, BiO0.5F2) demonstrate a more complex reaction pathway. These oxyfluorides are reduced to Bi°, lithium oxide (Li2O), and LiF, suggesting the oxygen content plays a crucial role in the conversion mechanism. []
Q4: Can this compound exist in different crystalline structures?
A4: Yes, this compound can adopt different crystal structures. For example, α-BiF3 and α-BiOyF3-2y are two distinct phases observed in the synthesis of bismuth fluoride and this compound, respectively. []
Q5: What are the promising applications of this compound materials?
A5: Bismuth oxyfluorides are being explored for their potential in diverse fields. These include their use as photocatalysts for environmental remediation [], electrode materials in lithium-ion batteries and lithium-air batteries [, ], and nonlinear optical materials. [, , ]
Q6: How do the optical properties of this compound make it suitable for photocatalysis?
A6: Bismuth oxyfluorides, specifically BiOF, exhibit a wide band gap, making them responsive to UV light. This property is beneficial for photocatalytic applications as it allows the material to absorb UV light and generate electron-hole pairs, which can then participate in redox reactions to degrade pollutants. [, ]
Q7: How can the photocatalytic activity of this compound be further enhanced?
A7: Various strategies have been explored to enhance the photocatalytic activity of this compound. One approach involves the creation of nanocomposites, such as this compound/bismuth oxyiodide/graphitic carbon nitride, which can improve charge separation and enhance visible-light absorption. [, ]
Q8: What makes this compound a potential candidate for electrode materials?
A8: The unique conversion reaction mechanism observed in this compound, where it forms Bi°, Li2O, and LiF during lithiation, makes it a promising candidate for electrode materials in lithium-ion batteries. This conversion reaction offers the potential for high energy densities. [, , , ]
Q9: How does the incorporation of graphene affect the performance of this compound in energy storage applications?
A9: Incorporating graphene into this compound electrodes has been shown to enhance their performance. Specifically, graphene sheets can improve the electronic conductivity of the composite material. Studies using genetically engineered M13 viruses to stabilize and distribute graphene sheets within this compound cathodes have demonstrated increased conductivity and improved lithium-ion battery performance. [, ]
Q10: What computational methods are used to study this compound materials?
A10: Researchers utilize various computational chemistry tools to investigate this compound. These include density functional theory (DFT) calculations to study electronic structures and optical properties, as well as molecular dynamics simulations to understand ion transport within these materials. [, , , , ]
Q11: How does the structure of this compound influence its second-harmonic generation (SHG) response?
A11: The SHG response of this compound is closely tied to its crystal structure. Non-centrosymmetric structures, such as those observed in certain this compound compositions, are known to exhibit SHG activity. The alignment of structural units within the crystal lattice and the presence of polarizable lone pairs on bismuth ions contribute to their SHG efficiency. [, , , ]
Q12: What are the challenges associated with the stability of this compound materials?
A12: While bismuth oxyfluorides hold promise in various applications, their stability under different operating conditions, especially in electrochemical systems, requires careful consideration. [, , ]
Q13: How can the stability of this compound be improved for practical applications?
A13: Research is ongoing to improve the stability and performance of this compound materials. This includes optimizing synthesis methods, controlling particle size and morphology, and developing composite materials with enhanced stability and conductivity. [, , , ]
Q14: Are there any environmental concerns regarding the use and disposal of this compound materials?
A14: The environmental impact of this compound is an area that requires further investigation. Research on the ecotoxicological effects, biodegradability, and potential leaching of bismuth or fluoride ions from these materials is crucial for ensuring their safe and sustainable use. Life cycle assessments and the development of appropriate recycling and waste management strategies are also important considerations. [, ]
Q15: What analytical techniques are employed to characterize this compound?
A15: A range of analytical techniques is used to characterize this compound materials. These include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological studies, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical state analysis, and Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy for vibrational analysis. [, , , , ]
Q16: How is the quality of synthesized this compound materials controlled?
A16: Quality control measures for this compound involve careful monitoring of synthesis parameters, such as temperature, reaction time, and precursor concentrations. The use of standardized protocols and validated analytical methods is crucial for ensuring batch-to-batch reproducibility and material quality. []
Q17: What are some of the key research infrastructure and resources needed to advance this compound research?
A17: Advancements in this compound research rely on access to specialized equipment and facilities, including those for materials synthesis and characterization, electrochemical testing, and computational modeling. Collaboration between research groups with expertise in chemistry, materials science, and engineering is crucial for driving innovation in this field. [, ]
Q18: What are the future directions and challenges in this compound research?
A18: Future research in this compound will likely focus on addressing existing challenges and exploring new avenues for application. Key areas include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













